Formaldehyde--zinc (1/1)
Description
Formaldehyde-zinc (1/1) is a coordination compound or mixture primarily utilized in histology as a fixative for tissue preservation. Its 1:1 stoichiometry suggests a structural or functional ratio between formaldehyde (HCHO) and zinc ions (Zn²⁺). The compound is noted for its role in decalcification techniques, where it stabilizes tissue architecture while dissolving calcium minerals. This dual action minimizes distortion, making it superior to harsh acid-based decalcifiers . Analytical procedures (e.g., colorimetric assays) involving zinc and formaldehyde highlight its reactivity, though its exact molecular structure remains less defined in the provided literature .
Properties
CAS No. |
817629-64-4 |
|---|---|
Molecular Formula |
CH2OZn |
Molecular Weight |
95.4 g/mol |
IUPAC Name |
formaldehyde;zinc |
InChI |
InChI=1S/CH2O.Zn/c1-2;/h1H2; |
InChI Key |
QGKLCGVVGGFZBS-UHFFFAOYSA-N |
Canonical SMILES |
C=O.[Zn] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The basic zinc salt reacts with carbonic acid (formed from CO₂ and water) to produce zinc formaldehyde sulphoxylate and zinc carbonate as a byproduct:
$$ \text{Zn(OH)(HSO}2\text{·CH}2\text{O) + CO}2 \rightarrow \text{Zn(HSO}2\text{·CH}2\text{O)}2 + \text{ZnCO}3 + \text{H}2\text{O} $$
The reaction is conducted under pressures of 10–60 atmospheres, with temperatures maintained below 25°C to prevent decomposition. Ammonia or amines may be added to modulate pH, though their use risks forming condensation byproducts.
Procedural Steps
- Suspension Preparation : Basic zinc formaldehyde sulphoxylate is suspended in water.
- CO₂ Introduction : Carbon dioxide is introduced under pressure while stirring vigorously.
- Filtration and Isolation : The mixture is filtered to remove insoluble zinc carbonate, and the filtrate is evaporated to crystallize zinc formaldehyde sulphoxylate.
Challenges
- Byproduct Formation : Zinc carbonate complicates purification, requiring multiple filtration steps.
- Pressure Dependency : High-pressure equipment increases operational costs and safety risks.
Synthesis via Sodium Formaldehyde Sulphoxylate and Zinc Fluosilicate
US Patent 2,223,886 outlines a method where sodium formaldehyde sulphoxylate (NaHSO₂·CH₂O) reacts with zinc fluosilicate (ZnSiF₆) in aqueous medium.
Reaction Mechanism
The metathesis reaction produces zinc formaldehyde sulphoxylate and sodium fluosilicate (Na₂SiF₆), which precipitates:
$$ 2\text{NaHSO}2\text{·CH}2\text{O} + \text{ZnSiF}6 \rightarrow \text{Zn(HSO}2\text{·CH}2\text{O)}2 + \text{Na}2\text{SiF}6 \downarrow $$
Procedural Steps
- Neutralization : Sodium formaldehyde sulphoxylate is neutralized with fluosilicic acid to pH 7–8.
- Precipitation : Zinc fluosilicate is added, precipitating sodium fluosilicate.
- Filtration and Evaporation : The filtrate is evaporated under vacuum (60–80 mmHg) at 40–50°C to concentrate the product.
- Crystallization : Cooling to 30°C induces crystallization, yielding anhydrous zinc formaldehyde sulphoxylate.
Experimental Data from Patent Example
| Parameter | Value |
|---|---|
| Sodium sulphoxylate input | 618 parts |
| Zinc fluosilicate input | 415 parts |
| Evaporation pressure | 60–80 mmHg |
| Evaporation temperature | 40–50°C |
| Final yield | 512 parts Zn(HSO₂·CH₂O)₂ |
| Purity | 97.4% |
Advantages
- High Purity : The process avoids contamination by soluble zinc salts, achieving >97% purity.
- Scalability : Operates at ambient pressure, reducing infrastructure costs.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Byproduct Handling |
|---|---|---|---|
| CO₂ Pressure Reaction | ~70 | 85–90 | Complex (ZnCO₃) |
| Zinc Fluosilicate | ~83 | 97.4 | Simple (Na₂SiF₆) |
Operational Considerations
- Cost : The zinc fluosilicate method avoids high-pressure systems, lowering capital expenditure.
- Byproduct Utility : Sodium fluosilicate (from Method 2) is a marketable compound used in water fluoridation, adding economic value.
Challenges in Industrial Production
Oxidation Sensitivity
Both methods require inert atmospheres (e.g., nitrogen purging) to prevent oxidation of sulphoxylate groups, which reduces yield.
Solubility Management
Zinc formaldehyde sulphoxylate’s moderate solubility (~120 g/L at 25°C) necessitates precise control during crystallization to avoid hydrate formation.
Chemical Reactions Analysis
Types of Reactions
Formaldehyde–zinc (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, formaldehyde–zinc (1/1) can be reduced to form simpler compounds.
Substitution: The compound can participate in substitution reactions where formaldehyde or zinc is replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions involving formaldehyde–zinc (1/1) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products
The major products formed from the reactions of formaldehyde–zinc (1/1) depend on the specific reaction conditions. For example, oxidation may yield zinc oxide and formic acid, while reduction could produce methanol and zinc metal.
Scientific Research Applications
Formaldehyde–zinc (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential use in medical treatments and drug development.
Industry: Formaldehyde–zinc (1/1) is utilized in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which formaldehyde–zinc (1/1) exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering protein structures. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Histological Fixatives
Formaldehyde-zinc (1/1) is compared below with other common fixatives:
Formaldehyde-zinc excels in preserving delicate structures during decalcification, unlike Bouin’s or FAA, which may distort calcified tissues .
Zinc Coordination Complexes
Formaldehyde-zinc (1/1) differs structurally and functionally from other zinc-based compounds:
While formaldehyde-zinc serves as a stabilizing agent, zinc oxalate and amido-pyridinate complexes are tailored for catalysis, underscoring divergent design principles .
Decalcification Agents
Formaldehyde-zinc (1/1) is compared with acid and chelator-based decalcifiers:
Formaldehyde-zinc balances decalcification efficiency with tissue preservation, unlike acids that damage proteins or chelators requiring prolonged exposure .
Q & A
Q. What established synthesis protocols exist for Formaldehyde-zinc (1/1), and how can reaction conditions be optimized for improved yield and purity?
Methodological Answer: Begin by reviewing literature for existing protocols, noting parameters like stoichiometry, solvent systems, and temperature . Reproducibility requires detailed documentation of reaction steps, purification methods (e.g., recrystallization, chromatography), and characterization via spectroscopic techniques (FTIR, NMR) to confirm purity . Optimization involves systematic variation of one parameter at a time (e.g., catalyst loading, reaction time) while monitoring outcomes with quantitative analysis (e.g., HPLC for yield) .
Q. Which spectroscopic techniques are most effective for characterizing the structural and compositional properties of Formaldehyde-zinc (1/1)?
Methodological Answer: Prioritize techniques that address specific structural features:
- X-ray diffraction (XRD) for crystal structure determination .
- FTIR to identify functional groups and bonding modes (e.g., Zn-O or C=O stretches) .
- NMR (¹H, ¹³C) to assess ligand coordination and purity . Report critical parameters such as sample preparation, instrument resolution, and data processing methods to ensure reproducibility .
Q. How should controlled experiments be designed to evaluate the reactivity of Formaldehyde-zinc (1/1) under varying environmental conditions?
Methodological Answer: Define independent variables (e.g., temperature, pH) and dependent variables (e.g., decomposition rate, product distribution). Use factorial design to test interactions between variables . Include negative controls (e.g., absence of catalyst) and replicate trials to assess statistical significance. Document environmental conditions rigorously (e.g., inert atmosphere for air-sensitive reactions) .
Advanced Research Questions
Q. What computational approaches can elucidate the electronic structure and bonding interactions in Formaldehyde-zinc (1/1) complexes?
Methodological Answer: Combine density functional theory (DFT) calculations with experimental data (e.g., XRD bond lengths, NMR shifts) to validate models . Use software like Gaussian or ORCA to simulate molecular orbitals and charge distribution. Ensure computational parameters (basis sets, solvation models) align with experimental conditions. Cross-validate results with spectroscopic data to resolve discrepancies .
Q. How can contradictions in reported thermodynamic stability data for Formaldehyde-zinc (1/1) be resolved?
Methodological Answer: Conduct a systematic review of existing studies to identify variables affecting stability (e.g., measurement techniques, sample purity) . Perform meta-analysis using standardized data (e.g., Gibbs free energy values corrected for common reference states). Replicate conflicting experiments under controlled conditions, emphasizing error analysis (e.g., calorimetry vs. computational estimates) . Publish null results to clarify inconsistencies .
Q. What strategies enable the application of machine learning (ML) to predict novel derivatives or catalytic applications of Formaldehyde-zinc (1/1)?
Methodological Answer: Curate a dataset of known properties (e.g., reaction yields, catalytic turnover) and structural descriptors (e.g., bond lengths, electronegativities). Train ML models (e.g., random forest, neural networks) to predict activity or stability . Validate predictions with targeted synthesis and kinetic studies. Address overfitting by splitting data into training/validation sets and reporting confidence intervals .
Methodological Frameworks and Best Practices
- Feasibility : Ensure questions align with available resources (e.g., instrumentation, time) using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
- Reproducibility : Adhere to guidelines for detailed experimental reporting (e.g., ACS Style Guide) to enable replication .
- Bias Mitigation : Design studies to avoid confirmation bias by pre-registering hypotheses and including blinding in data analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
